molecular formula C9H7Br2FO2 B1435253 Ethyl 2,6-dibromo-4-fluorobenzoate CAS No. 1806294-78-9

Ethyl 2,6-dibromo-4-fluorobenzoate

Cat. No. B1435253
M. Wt: 325.96 g/mol
InChI Key: MXVOLCHZQJUPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,6-dibromo-4-fluorobenzoate, also known as DBFE, is a chemical compound that belongs to the group of haloarenes . It has a molecular formula of C9H7Br2FO2 and an average mass of 325.957 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 2,6-dibromo-4-fluorobenzoate consists of a benzoate core with bromine and fluorine substituents. The exact structure can be determined through techniques such as X-ray crystallography, NMR spectroscopy, or computational methods .

Scientific Research Applications

Radiographic Opaque Properties

  • Ethyl 2,6-dibromo-4-fluorobenzoate has been evaluated for its radiographic opaque properties. Studies found that its opaque properties were equal or superior to those of tetraiodophenolphthalein when tested on mice, indicating its potential for further study in this field (Sprague, Cwalina, & Jenkins, 1953).

Continuous-Flow Process in Pharmaceutical Production

  • In pharmaceutical manufacturing, continuous-flow processes involving Ethyl 2,6-dibromo-4-fluorobenzoate have been developed. These processes are more efficient and environmentally friendly compared to traditional methods, with less raw material consumption and higher product yield (Guo, Yu, & Su, 2020).

Antituberculosis Activity

  • Derivatives of Ethyl 2,6-dibromo-4-fluorobenzoate have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Some derivatives showed significant inhibitory activity, highlighting its potential in antituberculosis drug development (Koçyiğit-Kaymakçıoğlu et al., 2009).

Protein Labeling in Biomedical Research

  • Ethyl 2,6-dibromo-4-fluorobenzoate is used in the synthesis of radiolabeled compounds for protein labeling, aiding in biomedical research and diagnostics (Tang, Zeng, Yu, & Kabalka, 2008).

Cytotoxic Activity in Cancer Research

  • Compounds derived from Ethyl 2,6-dibromo-4-fluorobenzoate have shown potent cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents (Deady et al., 2005).

Synthesis of Novel Compounds with Anticancer Activity

  • Novel compounds synthesized using Ethyl 2,6-dibromo-4-fluorobenzoate derivatives have demonstrated anti-lung cancer activity, further highlighting its relevance in cancer research (Hammam et al., 2005).

properties

IUPAC Name

ethyl 2,6-dibromo-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO2/c1-2-14-9(13)8-6(10)3-5(12)4-7(8)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVOLCHZQJUPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,6-dibromo-4-fluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,6-dibromo-4-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,6-dibromo-4-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,6-dibromo-4-fluorobenzoate
Reactant of Route 4
Ethyl 2,6-dibromo-4-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,6-dibromo-4-fluorobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,6-dibromo-4-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.